![molecular formula C11H12BrN3O B1381754 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-80-5](/img/structure/B1381754.png)

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Descripción general

Descripción

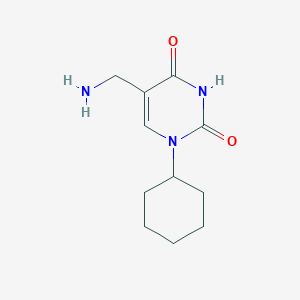

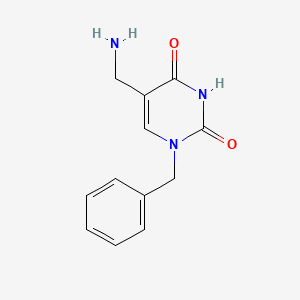

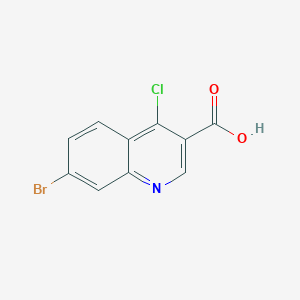

The compound “5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with potential applications in pharmaceuticals . It can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The InChI code for this compound is1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions to form heteroaryl scaffolds . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. The compound “this compound” has a molecular weight of 231.09 . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of New Polyheterocyclic Compounds

5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been utilized as precursors for constructing new polyheterocyclic ring systems. These derivatives have shown potential in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures, contributing to advancements in the field of heterocyclic chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Applications

Research has demonstrated the effective use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine in synthesizing compounds with significant antibacterial and antioxidant properties. These synthesized compounds have shown activity against various bacterial strains and exhibited notable antioxidant scavenging activity, highlighting their potential in medical and pharmaceutical research (Variya, Panchal, & Patel, 2019).

Photoinduced Proton Transfer Studies

5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been used in studies exploring photoinduced proton transfer reactions. These compounds provide valuable insights into the behavior of molecules under excited states, contributing to the understanding of fundamental chemical processes and potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).

Development of Kinase-focussed Libraries

The 5-Bromo-1H-pyrazolo[3,4-c]pyridin-4(5H)-ones, a derivative of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, have been explored for their potential as kinase inhibitors in drug discovery. These compounds present a scaffold suitable for ATP competitive binding, thus offering possibilities in cancer treatment research (Smyth et al., 2010).

Corrosion Inhibition

Studies have shown the efficacy of 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes, particularly in maintaining the integrity of metal structures and equipment (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

The compound has several safety and hazard statements associated with it. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in suzuki coupling reactions, which are used for the formation of carbon-carbon bonds .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of potential histone deacetylase (HDAC) inhibitors , which suggests that it may have an impact on gene expression and protein function.

Pharmacokinetics

A related compound was found to have good permeability in mdck cells overexpressing mdr1 and moderate aqueous solubility .

Result of Action

As mentioned earlier, it can be used in the synthesis of potential HDAC inhibitors , which are known to have effects on gene expression and protein function.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

5-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c12-10-5-4-9-8(14-10)7-13-15(9)11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDUEFMOFFHFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)N=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)